N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide
CAS No.: 2097860-78-9
Cat. No.: VC5117631
Molecular Formula: C18H20N2O2
Molecular Weight: 296.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097860-78-9 |
|---|---|
| Molecular Formula | C18H20N2O2 |
| Molecular Weight | 296.37 |
| IUPAC Name | N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C18H20N2O2/c1-13(22-16-5-3-2-4-6-16)18(21)20-12-14-7-10-17(19-11-14)15-8-9-15/h2-7,10-11,13,15H,8-9,12H2,1H3,(H,20,21) |
| Standard InChI Key | DTVLDJPMMGMREJ-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NCC1=CN=C(C=C1)C2CC2)OC3=CC=CC=C3 |
Introduction
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide is a chemical compound of interest in organic and medicinal chemistry due to its unique structural features and potential applications in pharmacology, biotechnology, and material sciences. This compound combines a cyclopropyl-substituted pyridine ring with a phenoxypropanamide moiety, imparting distinct chemical and biological properties.
Synthetic Routes
The synthesis of N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide typically involves the following steps:
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Formation of the Pyridine Intermediate
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Cyclization reactions are used to prepare the 6-cyclopropylpyridine intermediate from cyclopropyl-containing precursors.
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Alkylation Reaction
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The pyridine intermediate undergoes alkylation with a methylating agent to introduce the methyl group.
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Amidation Reaction
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The alkylated intermediate reacts with 2-phenoxypropanoic acid or its derivatives under controlled conditions to form the amide bond.
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Industrial Optimization
For large-scale production:
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Catalysts like palladium or copper complexes may be used.
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Purification techniques such as recrystallization or chromatography ensure high yield and purity.
Mechanism of Action
The compound interacts with molecular targets such as enzymes or receptors, potentially modulating their activity. Its biological effects depend on its ability to bind specific sites, altering cellular signaling pathways.
Anti-inflammatory Potential
The compound demonstrates moderate anti-inflammatory activity by modulating pro-inflammatory cytokines and associated pathways.
Anticancer Applications
Preliminary research indicates potential anticancer properties through apoptosis induction and tumor growth inhibition in specific cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| N-[(6-cyclopropylpyridin-3-yl)methyl]-2-phenoxypropanamide | High (MIC = 0.21 µM) | Moderate | Promising |
| N-[6-cyclopropylpyridin-3-yl)methyl]-2-methoxypyridine-3-carboxamide | Moderate | Low | Limited |
| N-[6-cyclopropylpyridin-3-yl)methyl]-2-(2-methylphenoxy)acetamide | Low | Moderate | Limited |
Applications
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Medicinal Chemistry
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Investigated as a potential therapeutic agent for inflammatory diseases, infections, and cancer.
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Potential use as an enzyme inhibitor or receptor modulator.
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Material Science
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Utilized in the development of advanced materials due to its stable chemical structure.
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Agrochemicals
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Explored for applications in pest control and crop protection.
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Table: Biological Activity Overview
| Biological Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria at low MIC values |
| Anti-inflammatory Properties | Modulates pro-inflammatory cytokines |
| Anticancer Potential | Induces apoptosis and inhibits tumor growth |
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